molecular formula C20H17ClN2O4S B2988984 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 899353-98-1

7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2988984
CAS No.: 899353-98-1
M. Wt: 416.88
InChI Key: HTXQVADXGRHOIU-UHFFFAOYSA-N
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Description

7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a trimethoxyphenyl group, and a dihydrochromeno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to introduce the trimethoxyphenyl group to the chromeno[2,3-d]pyrimidine core. The reaction conditions for this process include the use of palladium catalysts and appropriate boronic acids or esters.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit bioactivity, including anti-cancer properties by inhibiting tubulin.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Comparison with Similar Compounds

  • 2,3,4-Trimethoxyphenylacetic acid

  • 2',3',4'-Trimethoxyacetophenone

  • 3-Hydroxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one (flavonol derivatives)

Uniqueness: 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and bioactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-24-15-7-5-12(16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)9-10-8-11(21)4-6-14(10)27-19/h4-8H,9H2,1-3H3,(H,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQVADXGRHOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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